molecular formula C16H18N4O5S B2724244 3-methyl-2-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1704660-30-9

3-methyl-2-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No. B2724244
CAS RN: 1704660-30-9
M. Wt: 378.4
InChI Key: DLZQHNBUAQGGKG-UHFFFAOYSA-N
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Description

3-methyl-2-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C16H18N4O5S and its molecular weight is 378.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound is part of a broader class of sulfonamide-based heterocycles, recognized for their synthesis through novel methodologies. These include the creation of sulfone-linked bis heterocycles with antimicrobial properties (Padmavathi et al., 2008). The research demonstrates the compound's pronounced activity in antimicrobial applications, highlighting its potential in the development of new antibacterial agents.
  • Another study focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to explore their suitability as antibacterial agents (Azab et al., 2013). This work indicates the broad applicability of such compounds in addressing microbial resistance.

Biological Activity

  • Sulfonamide compounds, including variants of the mentioned compound, have been explored for their antibacterial and antimicrobial efficacies. For instance, derivatives showing significant activity against bacteria, indicating their potential in creating new treatments for bacterial infections (El‐Emary et al., 2002).
  • The research extends into exploring the compound's role in creating cyclooxygenase-2 (COX-2) inhibitors, with studies detailing the synthesis of sulfonamide-containing 1,5-diarylpyrazole derivatives for blocking COX-2 in vitro and in vivo, leading to the identification of potent and selective inhibitors (Penning et al., 1997).

Chemical Transformations

  • The compound has also been studied for its reactivity and transformation properties, such as in the thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles, showcasing its versatility in chemical synthesis and the generation of novel structures with potential therapeutic applications (Vasin et al., 2014).

properties

IUPAC Name

3-methyl-N-[1-(oxan-4-yl)pyrazol-4-yl]-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S/c1-19-14-8-13(2-3-15(14)25-16(19)21)26(22,23)18-11-9-17-20(10-11)12-4-6-24-7-5-12/h2-3,8-10,12,18H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZQHNBUAQGGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=CN(N=C3)C4CCOCC4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.